Pentadecyl carbonochloridate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

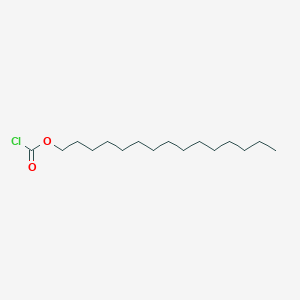

Pentadecyl carbonochloridate is a compound that can be synthesized from pentadecylic acid and methyl chloroformate . Pentadecylic acid, also known as pentadecanoic acid or C15:0, is an odd-chain saturated fatty acid with the molecular formula CH3(CH2)13CO2H . Methyl chloroformate is a chemical compound with the chemical formula Cl−C(=O)−O−CH3 . It is the methyl ester of chloroformic acid .

Synthesis Analysis

The synthesis of compounds similar to pentadecyl carbonochloridate involves simple chemical transformations . For instance, the synthesis of anionic reactive surfactants based on 3-pentadecyl phenol, which is obtainable from a renewable resource, cardanol, involves first converting the phenol to the acrylate that is sulfonated in a second step .Molecular Structure Analysis

The molecular structure of compounds similar to pentadecyl carbonochloridate can be characterized using different spectroanalytical techniques such as UV–vis., FT-IR, NMR (1 H and 13 C), and finally structures can be confirmed unequivocally by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving compounds similar to pentadecyl carbonochloridate can be studied using various techniques. For instance, the micellization behavior of aqueous solutions was studied using conductivity, surface tension measurements, and the fluorescence probe technique based on diphenyl hexatriene .Applications De Recherche Scientifique

Modified Phenolic Resin

- Application : Pentadecyl phenol is used in the modification of phenolic resin to enhance mechanical properties and flame retardancy. Modified resin shows improved toughness, strength, and water absorption rate, while maintaining a low density, beneficial for lightweight and fire-resistant applications (Ge, Tang, Yu, & Tan, 2018).

Antioxidative Activity in Lubricant Oils

- Application : Pentadecyl-tert-butylphenol demonstrates significant antioxidative activity in mineral lubricant oils, enhancing their stability and reducing oxidation products. This finding is crucial for improving the longevity and performance of lubricant oils in various industrial applications (Rios, Santiago, Lopes, & Mazzetto, 2010).

Corrosion Inhibition

- Application : Imidazoline derivatives, including 2-Pentadecyl-1,3-imidazoline, are effective in inhibiting the corrosion of aluminum in acidic solutions. This is critical for extending the lifespan of aluminum components in industrial and construction sectors (Quraishi, Rafiquee, Khan, & Saxena, 2007).

Resorcinol Antioxidant Potency

- Application : Pentadecylresorcinol has shown to be a potent antioxidant in liposomal systems, indicating its potential in food and pharmaceutical industries for preserving the quality and longevity of products (Hładyszowski, Zubik, & Kozubek, 1998).

Electrocatalytic Reactions and Water Treatment

- Application : MOF-derived carbon materials, possibly including pentadecyl variants, show promising applications in electrocatalytic reactions and water treatment. Their high porosity and excellent electron conductivity make them suitable for environmental and energy-related applications (Yang, Li, Li, Zhu, & Pang, 2018).

Polymerization Studies

- Application : 2-Pentadecyl aniline has been used to create stable monolayer films in polymerization studies, highlighting its role in developing new polymeric materials with specific surface properties (Duran & Zhou, 1992).

Safety and Hazards

The safety and hazards associated with compounds similar to pentadecyl carbonochloridate can be significant. For instance, benzyl chloroformate is classified as a flammable liquid, can cause severe skin burns and eye damage, may cause an allergic skin reaction, may cause respiratory irritation, and may cause cancer .

Orientations Futures

The future directions in the field of compounds similar to pentadecyl carbonochloridate could involve the development of targeted therapies that selectively bind and act through molecules expressed by cancer cells . This could lead to higher efficacy with enhanced tolerability compared with traditional cytotoxic agents .

Propriétés

IUPAC Name |

pentadecyl carbonochloridate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16(17)18/h2-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMUKVZQKMYTSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602932 |

Source

|

| Record name | Pentadecyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentadecyl carbonochloridate | |

CAS RN |

81705-90-0 |

Source

|

| Record name | Pentadecyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)

![Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B1357666.png)

![N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine](/img/structure/B1357667.png)

![2-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1357676.png)